(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-10(4-3-9-2-1-5-18-9)14-12-13-8(7-19-12)6-11(16)17/h1-5,7H,6H2,(H,16,17)(H,13,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFHLLKUGPDGBC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Preparation Strategy: Thiazol-4-yl Acetic Acid Scaffold Synthesis
The foundational step is the preparation of the (2-aminothiazol-4-yl)acetic acid intermediate, which is then functionalized further.
2.1 Synthesis of (2-Aminothiazol-4-yl)acetic acid
- The process begins with thiourea suspended in water at low temperature (5–10 °C).
- 4-Chloroacetoacetyl chloride dissolved in a chlorohydrocarbon solvent (preferably methylene chloride) is added dropwise to the thiourea suspension under controlled temperature (7–8 °C).
- After addition, the mixture is stirred at 5–7 °C, then allowed to warm to 25–30 °C for completion.
- The product, (2-aminothiazol-4-yl)acetic acid hydrochloride, precipitates upon cooling and is isolated.
- This compound is sensitive to light and prone to decarboxylation, so it is stored as the hydrochloride salt for stability.
- The chlorohydrocarbon solvent volume ranges from 3 to 50 moles per mole of 4-chloroacetoacetyl chloride, with 8 to 25 moles preferred.
- The 4-chloroacetoacetyl chloride used can be prepared by chlorinating diketene at -10 to -25 °C in methylene chloride, and this solution can be directly employed in the reaction.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Thiourea suspension in water (125–250 g/mole) | Temperature 5–7 °C |
| 2 | Addition of 4-chloroacetoacetyl chloride in methylene chloride | Dropwise over 25 min at 7–8 °C |
| 3 | Stirring for 30 min at 5–7 °C | Ensures reaction progress |
| 4 | Stirring for 60 min at 25–30 °C | Completes reaction |
| 5 | Cooling to precipitate hydrochloride salt | Product isolation |
Alternative Synthetic Routes and Considerations
- Some patents and literature mention variations such as using ethyl (2-aminothiazol-4-yl)acetate esters as intermediates, which are later hydrolyzed to the free acid.
- The ester intermediates may offer improved handling and purification.
- Hydrolysis is typically performed under acidic or basic aqueous conditions, carefully controlled to avoid ring opening or side reactions.
- The final acylation with the furyl acrylic acid derivative follows ester hydrolysis.
Summary Table of Preparation Steps
| Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Thiazolyl acetic acid synthesis | Thiourea, 4-chloroacetoacetyl chloride in methylene chloride | 5–30 °C, aqueous suspension | (2-Aminothiazol-4-yl)acetic acid hydrochloride |
| Amide bond formation | (2-Aminothiazol-4-yl)acetic acid, 3-(2-furyl)prop-2-enoyl chloride, base | 0–25 °C, organic solvent | (2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid |
| Optional ester intermediate | Ethyl ester formation and hydrolysis | Standard esterification and hydrolysis | Easier purification and handling |
Research Findings and Optimization
- The use of chlorohydrocarbon solvents like methylene chloride facilitates better control of exothermic reactions and solubility of intermediates.
- Temperature control during addition and reaction phases is critical to prevent side reactions and degradation.
- The direct use of 4-chloroacetoacetyl chloride solutions prepared by chlorination of diketene streamlines the process.
- Stability studies confirm the hydrochloride salt form as optimal for storage and transport.
- Amide coupling efficiency depends on the purity of the acid chloride and the absence of moisture.
Chemical Reactions Analysis
Types of Reactions
(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Potential Biological Activities
Research indicates that compounds with structural similarities to (2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid often exhibit significant biological activities, including:
- Antimicrobial : The thiazole moiety is known for its antimicrobial properties.
- Antibacterial : Similar compounds have been shown to possess antibacterial effects.
- Antidiabetic : Some derivatives may have applications in managing diabetes.
Medicinal Chemistry Applications
The compound's structure allows for various medicinal applications:
-
Drug Development :
- The unique combination of the thiazole and furyl groups can lead to the development of new therapeutic agents targeting specific diseases.
- Computational methods such as the PASS program can predict potential biological activities based on the compound's structure.
-
Mechanism of Action Studies :
- Interaction studies using techniques such as molecular docking and receptor binding assays can elucidate the compound's mechanism of action.
- Understanding these interactions is crucial for optimizing its therapeutic potential.
Agricultural Applications
The compound may also find applications in agriculture:
-
Pesticide Development :
- The biological activity against pathogens suggests potential use as a pesticide or fungicide.
- Its efficacy can be tested against various agricultural pests and diseases.
-
Plant Growth Regulators :
- Investigating its effects on plant growth could lead to the development of new growth regulators that enhance crop yields.
Mechanism of Action
The mechanism of action of (2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Features and Substitutions
The following table summarizes key structural differences between the target compound and its analogs:
*Estimated based on molecular formula C₁₃H₁₁N₂O₅S.
Functional Group Analysis
- Carboxylic Acid vs. Ester : The target compound’s acetic acid group enhances hydrophilicity and hydrogen-bonding capacity compared to ethyl ester derivatives (e.g., ). This impacts solubility and bioavailability .
- Analogous compounds lacking this feature (e.g., ) may exhibit reduced electronic delocalization.
- Aromatic Substituents : Halogenated (e.g., ) or trifluoromethyl groups (e.g., ) alter electron density, influencing binding interactions. The furyl group in the target compound may engage in π-π stacking or hydrophobic interactions distinct from pyridinyl or phenyl substituents.
Pharmacological Potential
- Antimicrobial Activity : Cefpodoxime (), a third-generation cephalosporin, shares a thiazole-acetic acid motif but includes a β-lactam ring critical for bacterial cell wall inhibition. The target compound’s α,β-unsaturated ketone could mimic β-lactam reactivity or target different enzymes.
- Bioisosteric Replacements: The 5-chloropyridinyl group in and trifluoromethylphenyl in demonstrate how bioisosteric substitutions can modulate potency and selectivity. The furyl-propenoyl group in the target compound may offer unique steric or electronic profiles for target binding.
Research Findings and Data
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s carbonyl stretches (ketone at ~1670 cm⁻¹, carboxylic acid at ~1700 cm⁻¹) would differ from ester analogs (C=O at ~1730 cm⁻¹) .
- NMR : The α,β-unsaturated system would show distinct ¹H NMR signals (e.g., vinyl protons at δ 6.5–7.5 ppm) absent in simpler furyl derivatives .
Biological Activity
The compound (2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid, often referred to as FPTA, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of FPTA, focusing on its antibacterial, antioxidant, and anticancer properties. It also includes data tables summarizing the findings from various studies.
Chemical Structure and Properties
FPTA is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₀N₂O₄S
- Molecular Weight : 278.29 g/mol
The compound features a thiazole ring linked to a furyl prop-2-enoyl moiety, contributing to its diverse biological activities.
Antibacterial Activity
FPTA and its derivatives have been evaluated for their antibacterial properties. In a study examining various thiazole derivatives, FPTA exhibited significant antibacterial activity against several strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Xanthomonas campestris | 30 µg/mL |
These results indicate that FPTA could serve as a promising candidate for developing new antibacterial agents .
Antioxidant Activity
The antioxidant capacity of FPTA has been assessed using various assays such as DPPH and FRAP. The compound demonstrated a high degree of free radical scavenging ability:
| Assay Type | Activity (%) at 100 µM |
|---|---|
| DPPH Scavenging | 81.8% |
| FRAP Assay | 78.6% |
These findings suggest that FPTA can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .
Anticancer Activity
FPTA has shown potential anticancer effects in vitro. A study reported that FPTA inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of FPTA:
- Study on Antibacterial Efficacy : A comparative analysis of thiazole derivatives showed that FPTA outperformed many traditional antibiotics against resistant bacterial strains .
- Antioxidant Mechanism Investigation : Research indicated that FPTA's antioxidant properties are attributed to its ability to donate electrons and stabilize free radicals, thus reducing cellular damage .
- In Vivo Anticancer Study : An animal model study demonstrated that administration of FPTA significantly reduced tumor size in mice bearing xenografts of human cancer cells, supporting its potential use in cancer therapy .
Q & A
What are the optimized synthetic routes for (2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid, and how do reaction conditions influence yield?
Basic Research Question
The synthesis involves multi-step condensation and functionalization. A common approach is:
- Step 1 : Condensation of a thiazole precursor (e.g., 4-methylthiazol-2-amine) with 3-(2-furyl)propenoyl chloride under reflux in anhydrous acetone. Acidic workup isolates the intermediate .
- Step 2 : Introduction of the acetic acid moiety via nucleophilic substitution using chloroacetic acid in basic media (e.g., NaHCO₃), followed by recrystallization from methanol or ethanol .
Key Variables : - Temperature : Higher yields (75–85%) are achieved at 80–100°C for propenoylation .
- Solvent : Polar aprotic solvents (DMF, acetone) improve solubility of intermediates .
- Catalysts : Triethylamine enhances acylation efficiency by scavenging HCl .
How can NMR and IR spectroscopy resolve structural ambiguities in this compound?
Basic Research Question
1H NMR :
- Thiazole protons (H-4 and H-5) appear as singlets at δ 7.2–7.5 ppm .
- The furyl propenoyl group shows characteristic coupling:
- Thiazole C-2 (amine-linked) at δ 165–170 ppm; acetic acid carbonyl at δ 170–175 ppm .
IR : - Strong bands at 1680–1700 cm⁻¹ (C=O stretch), 1540–1560 cm⁻¹ (C=N thiazole), and 1240–1260 cm⁻¹ (C-O furan) .
What bioassay strategies are suitable for preliminary evaluation of its biological activity?
Basic Research Question
In vitro assays :
- Antimicrobial : Disk diffusion against S. aureus and E. coli with MIC determination (1–100 µg/mL) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Methodological Notes : - Solubility : Use DMSO (≤1% v/v) to avoid cytotoxicity artifacts .
- Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) .
How do electronic effects of substituents on the thiazole and furan rings modulate biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) :
- Thiazole modifications : Electron-withdrawing groups (e.g., -NO₂) at C-4 enhance antimicrobial activity but reduce solubility .
- Furan substitution : 5-Bromo-furyl derivatives show improved anticancer activity due to increased electrophilicity .
Computational Insights : - DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity; docking studies (AutoDock Vina) identify binding poses in target enzymes (e.g., DHFR for antimicrobial activity) .
What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Advanced Research Question
Challenges :
- Twinned crystals : Common due to flexible propenoyl chain; use SHELXD for twin refinement .
- Hydrogen bonding : The acetic acid moiety forms strong O-H···N bonds with thiazole N, influencing packing (ORTEP-3 visualization) .
Solutions : - Data collection : High-resolution (<1.0 Å) synchrotron data improves model accuracy .
- Software : SHELXL for anisotropic refinement; PLATON for symmetry validation .
How can contradictory bioactivity data between in vitro and in vivo models be analyzed?
Advanced Research Question
Case Study :
- In vitro : High activity against P. aeruginosa (MIC = 5 µg/mL) but poor in vivo efficacy .
Possible Factors : - Metabolic instability : Phase I oxidation of the furan ring (LC-MS/MS monitoring) .
- Solubility : Low logP (~2.5) limits bioavailability; prodrug strategies (e.g., esterification) improve absorption .
Analytical Methods : - Pharmacokinetics : Plasma protein binding assays (equilibrium dialysis) and tissue distribution studies (radiolabeled analogs) .
What methodologies enable the study of supramolecular interactions in its solid-state structure?
Advanced Research Question
Techniques :
- X-ray crystallography : Identify π-π stacking (thiazole-furan) and hydrogen-bonding networks (graph-set analysis: R₂²(8) motifs) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., O···H contacts = 25–30%) .
Impact on Properties : - Melting point : Stronger intermolecular forces (e.g., H-bonding) correlate with higher mp (180–190°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
